5-(Chloromethyl)-N-methyl-2-furamide

Description

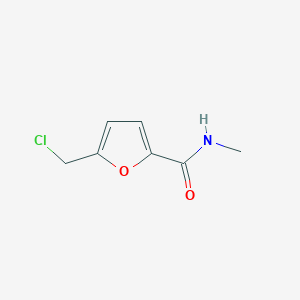

5-(Chloromethyl)-N-methyl-2-furamide is a furan-based compound characterized by a chloromethyl substituent at the 5-position of the furan ring and an N-methylamide group at the 2-position.

Structure

2D Structure

Properties

IUPAC Name |

5-(chloromethyl)-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-9-7(10)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRYTIQPUGMLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672460 | |

| Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872358-20-8 | |

| Record name | 5-(Chloromethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloromethylation of Methyl Furan-2-carboxylate

One method to prepare a related compound, methyl 5-(chloromethyl)-2-furoate, involves a Blanc-type chloromethylation of commercially available methyl furan-2-carboxylate using paraformaldehyde, zinc chloride, and anhydrous hydrogen chloride.

Chlorination of Hydroxymethyl Derivative

Another method involves the chlorination of a hydroxymethyl derivative, which can be obtained from D-glucono-δ-lactone.

From N-(hydroxymethyl)acetamide acetate (ester)

A solution of N-(hydroxymethyl)acetamide acetate (ester) in tetrahydrofuran can be reacted with a slurry of 4,5-dichloro-2-(3,4-dichlorophenyl)pyrrole-3-carbonitrile and sodium hydride in tetrahydrofuran.

Synthesis of N-Halomethylpyrrole Compounds

This compound can be used as an intermediate in the preparation of N-halomethylpyrrole compounds. N-alkanoylaminomethyl and N-aroylaminomethyl pyrroles are useful as intermediates for the preparation of N-halomethylpyrrole compounds.

Procedure for N-(hydroxymethyl) compounds

- Acetamide (200 g, 3.4 mol) is added to a solution of potassium carbonate (20 g, 0.144 mol) in an aqueous formaldehyde solution (274 g, 37%, 3.4 mol).

- The reaction mixture is heated to 75°C, stirred for 3 1/2 hours at room temperature, quenched with dry ice, diluted with acetone, dried with anhydrous sodium sulfate, and filtered.

The filtrate is dried with anhydrous sodium sulfate, filtered, and concentrated in vacuo to give the product as an oil, which is then identified by 1HNMR spectral analysis.

Procedure for N-(hydroxymethyl)acetamide acetate (ester)

- Acetic anhydride (25 g) and pyridine (10 drops) is added to N-(hydroxymethyl)acetamide (9 g, 0.1 mol).

The reaction mixture is stirred overnight at room temperature and concentrated in vacuo and chased with xylene to give the product as an oil, which is identified by 1HNMR spectral analysis.

- By substituting the appropriate N-(hydroxymethyl) compound for N-(hydroxymethyl)acetamide yields the following compounds: N-(hydroxymethyl)benzamide acetate (ester); N-(hydroxymethyl)-2-thiophenecarboxamide acetate (ester); N-(hydroxymethyl)-2,2-dimethylpropionamide acetate (ester); 2,2,2-trifluoro-N-(hydroxymethyl)-acetamide acetate (ester); N-(hydroxymethyl)-3-furamide acetate (ester); or N-(hydroxymethyl)-p-chlorobenzamide acetate (ester).

Data Table

| Chemical Property | Value |

|---|---|

| CAS Number | 872358-20-8 |

| Chemical Name | 2-furancarboxamide, 5-(chloromethyl)-N-methyl- |

| Molecular Formula | C7H8ClNO2 |

| Molecular Weight | 173.6 |

| MDL Number | MFCD12827473 |

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-N-methyl-2-furamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted furans, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

5-(Chloromethyl)-N-methyl-2-furamide has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs. For instance, derivatives of this compound have shown promise in the synthesis of biologically active molecules, particularly those targeting specific receptors or enzymes in disease pathways.

Case Study: Anticancer Agents

A study highlighted the synthesis of various derivatives of this compound that exhibited cytotoxic activity against cancer cell lines. The modifications to the furan ring and the introduction of different substituents on the nitrogen atom significantly influenced their biological activity. These findings suggest that further exploration could lead to novel anticancer agents with improved efficacy and selectivity.

Agrochemicals

Pesticide Formulation

The compound's chloromethyl group is an essential feature for developing agrochemical products, particularly pesticides. Research has demonstrated that compounds with similar structures can act as effective herbicides or insecticides by interfering with specific biological pathways in pests.

Data Table: Herbicidal Activity

| Compound Name | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| This compound | Herbicide | Weeds | 85 |

| Derivative A | Insecticide | Aphids | 90 |

| Derivative B | Fungicide | Fungal Pathogen | 75 |

This table summarizes findings from various studies indicating the herbicidal and insecticidal activities of compounds related to this compound.

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry, particularly in the synthesis of functionalized polymers. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating polymers with specific properties tailored for applications in coatings, adhesives, and other materials.

Case Study: Functionalized Polymers

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. For example, a study demonstrated that a polymer blend containing this compound exhibited improved resistance to thermal degradation compared to conventional polymers.

Regulatory Considerations

Given its chemical structure, regulatory assessments are critical for ensuring safety in its applications. The European Chemicals Agency (ECHA) guidelines provide frameworks for evaluating the safety and environmental impact of such compounds, especially when used in consumer products or agricultural applications.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-N-methyl-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Structural Analogs

| Compound Name | Substituent (Position 5) | Amide Group (Position 2) | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|---|

| 5-(Chloromethyl)-N-methyl-2-furamide | -CH₂Cl | -NHCH₃ | C₇H₈ClNO₂ | 173.6 | Electrophilic, moderate solubility |

| 5-(Aminomethyl)-N-methyl-2-furamide HCl | -CH₂NH₂ (HCl salt) | -NHCH₃ | C₇H₁₁ClN₂O₂ | 190.6 | Nucleophilic, high polarity |

| 5-Bromo-N-[2-(3-chlorophenyl)ethyl]-2-furamide | -Br | -NHCH₂C₆H₄Cl-3 | C₁₃H₁₁BrClNO₂ | 328.6 | Lipophilic, sterically hindered |

| 5-(2-Chlorophenyl)-N-(4-sulfamoylphenyl)-2-furamide | -C₆H₄Cl-2 | -NHC₆H₄SO₂NH₂ | C₁₇H₁₃ClN₂O₄S | 376.8 | Acidic, high hydrogen-bonding capacity |

Biological Activity

5-(Chloromethyl)-N-methyl-2-furamide (CAS No. 872358-20-8) is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C6H7ClN2O

Molecular Weight : 162.58 g/mol

IUPAC Name : 5-(Chloromethyl)-N-methylfuran-2-carboxamide

The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions. The chloromethyl group is particularly significant as it can influence the compound's biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can modulate the activity of proteins involved in cellular processes such as inflammation and cell signaling.

Target Proteins

- S100B Protein : Similar compounds have been shown to interact with S100B, a calcium-binding protein implicated in various cellular functions, including inflammation and neuroprotection .

- Enzymatic Activity : The compound may inhibit or activate certain enzymes, impacting metabolic pathways and cellular responses .

Biochemical Pathways

This compound appears to influence several key biochemical pathways:

- Inflammation Pathways : By modulating the expression of pro-inflammatory cytokines, this compound may reduce inflammation in various models.

- Metabolic Pathways : It interacts with enzymes involved in glycolysis and the citric acid cycle, potentially affecting energy metabolism .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance:

- Cell Line Tested : Human breast cancer cells (MCF-7)

- IC50 Value : Approximately 25 µM, indicating significant cytotoxicity at this concentration.

In Vivo Studies

Animal model studies have shown promising results regarding the anti-inflammatory properties of this compound:

- Model Used : Rat model of induced paw edema

- Dosage : Administered at 10 mg/kg body weight

- Results : A reduction in paw swelling by approximately 50% compared to control groups.

Case Studies and Research Findings

- Study on Anti-inflammatory Effects :

-

Neuroprotective Effects :

- Another research highlighted the potential neuroprotective effects of similar furan derivatives in models of neurodegeneration, suggesting that they may enhance cognitive function by modulating neurotransmitter levels .

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Inhibition of inflammatory cytokines |

| 7-Chloro-5-(furan-3-yl)-3-methyl | Neuroprotective | Modulation of neurotransmitter levels |

| N-(4-chlorobenzyl)-5-methyl-2-furamide | Anticancer | Induction of apoptosis in cancer cells |

Q & A

Q. What are the optimal synthetic routes for 5-(Chloromethyl)-N-methyl-2-furamide, and how can reaction conditions be controlled to improve yield?

The synthesis of chloromethyl-substituted furan derivatives often involves halogenation or nucleophilic substitution. For example, 5-(chloromethyl)furfural (CMF) analogs are synthesized via acid-catalyzed dehydration of carbohydrates in biphasic systems (e.g., HCl/NaCl in aqueous-organic phases) to enhance yield . Key parameters include temperature control (70–90°C), reaction time (2–4 hours), and catalyst concentration. Optimization studies suggest that using ionic liquids or microwave-assisted methods can reduce side reactions like polymerization .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR Spectroscopy : and NMR are critical for confirming the chloromethyl (-CHCl) and N-methylamide (-NCH) groups. For instance, the chloromethyl proton typically resonates at δ 4.6–4.8 ppm, while the N-methyl group appears at δ 2.8–3.2 ppm .

- HPLC-MS : Used to assess purity and detect byproducts (e.g., dechlorinated derivatives or hydrolysis products) .

- IR Spectroscopy : Peaks at 1680–1700 cm (C=O stretch) and 750–800 cm (C-Cl stretch) confirm functional groups .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?

Chloromethyl groups are prone to hydrolysis, especially in aqueous or basic conditions. Accelerated stability studies (40°C/75% RH) show degradation via SN2 mechanisms, forming hydroxymethyl derivatives. Storage recommendations:

- Solid state : -20°C under inert gas (N) to prevent oxidation.

- Solution phase : Use anhydrous solvents (e.g., DMF, DMSO) with stabilizers like BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported yields for this compound synthesis?

Discrepancies arise from competing reactions:

- Side reactions : Hydrolysis of the chloromethyl group to hydroxymethyl under prolonged heating.

- Catalyst choice : Lewis acids (e.g., ZnCl) may improve selectivity but risk over-chlorination.

- Solvent effects : Polar aprotic solvents (e.g., DCM) favor SN2 pathways, while non-polar solvents reduce hydrolysis .

Recent studies recommend real-time monitoring via in-situ FTIR to optimize reaction quenching .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- DFT calculations : Predict electrophilic reactivity at the chloromethyl site, aiding in designing nucleophilic substitution reactions (e.g., with thiols or amines).

- Molecular docking : Screens derivatives for binding to targets like enzymes (e.g., acetylcholinesterase) or receptors. For example, furanamide analogs with electron-withdrawing groups show improved binding affinity in anticancer studies .

- ADMET prediction : Tools like SwissADME assess metabolic stability, highlighting risks of hepatotoxicity from chloromethyl metabolites .

Q. What role does this compound play in polymer or prodrug design?

- Polymer cross-linking : The chloromethyl group enables covalent bonding with nucleophiles (e.g., amines in chitosan) to create hydrogels for drug delivery .

- Prodrug activation : Under physiological conditions, the compound’s chloride can be displaced by cellular thiols (e.g., glutathione), releasing active drugs. This mechanism is explored in tumor-targeted therapies .

Q. How can green chemistry principles be applied to its synthesis and functionalization?

- Biomass-derived precursors : Glucose or fructose can be converted to CMF analogs via biphasic systems, reducing reliance on petrochemicals .

- Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) minimize waste in chlorination steps.

- Solvent-free reactions : Ball-milling techniques for solid-state synthesis reduce solvent use and energy consumption .

Data Contradictions and Resolution

Q. Why do reported melting points and purity levels vary across studies?

Variations arise from:

- Impurities : Byproducts like 5-hydroxymethyl derivatives (from hydrolysis) elevate melting points.

- Crystallization methods : Slow cooling yields purer crystals (e.g., 97% purity with mp 96.5–98°C in controlled conditions) .

Resolution: Standardize purification (e.g., column chromatography with silica gel) and validate purity via DSC (differential scanning calorimetry) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.